(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 309290-77-5
VCID: VC4985544
InChI: InChI=1S/C9H7NOS3/c1-5-2-3-13-6(5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+
SMILES: CC1=C(SC=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C9H7NOS3
Molecular Weight: 241.34

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one

CAS No.: 309290-77-5

Cat. No.: VC4985544

Molecular Formula: C9H7NOS3

Molecular Weight: 241.34

* For research use only. Not for human or veterinary use.

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one - 309290-77-5

Specification

CAS No. 309290-77-5
Molecular Formula C9H7NOS3
Molecular Weight 241.34
IUPAC Name (5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C9H7NOS3/c1-5-2-3-13-6(5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+
Standard InChI Key BPDHNUJGWAMQFM-DAXSKMNVSA-N
SMILES CC1=C(SC=C1)C=C2C(=O)NC(=S)S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(5E)-2-Mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one possesses the molecular formula C₉H₇NOS₃ and a molecular weight of 241.34 g/mol. The E-configuration at the 5-position ensures planar geometry, enabling π-π stacking interactions with biological targets. Key structural features include:

  • A thiazol-4(5H)-one ring, which contributes to electron-deficient properties.

  • A 3-methylthiophen-2-yl substituent at C5, enhancing lipophilicity and membrane permeability.

  • A mercapto group (-SH) at C2, facilitating hydrogen bonding and redox interactions.

The compound’s IR spectrum would likely show stretches for C=S (1050–1250 cm⁻¹), C=N (1600–1680 cm⁻¹), and S-H (2550–2600 cm⁻¹), though experimental data remains unpublished.

Synthesis and Structural Modification

Synthetic Pathways

While the exact protocol for synthesizing (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is proprietary, analogous thiazole derivatives are typically prepared via:

  • Condensation Reactions: Reacting thiourea derivatives with α-haloketones or aldehydes under acidic conditions .

  • Hantzsch Thiazole Synthesis: Combining thioamides with α-halo carbonyl compounds .

  • Post-Synthetic Modifications: Introducing substituents via Suzuki coupling or nucleophilic aromatic substitution .

For example, thiophenyl-pyrazolyl-thiazole hybrids were synthesized by reacting pyrazoline intermediates with ethyl bromoacetate, yielding compounds with MIC values as low as 3.9 μg/mL against Staphylococcus aureus .

Biological Activities and Mechanisms

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial effects. While direct data for (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is unavailable, structurally similar compounds demonstrate:

Compound ClassTarget PathogenMIC (μg/mL)Reference
Thiazolidinone hybridsM. tuberculosis0.12–31.25
Pyrazolyl-thiazolesGram-positive bacteria3.9–125

The mercapto group may enhance activity by disrupting bacterial sulfhydryl-dependent enzymes.

Enzyme Inhibition

Thiazoles often target folate biosynthesis enzymes. Key findings include:

CompoundTarget EnzymeIC₅₀ (μM)Reference
4cMtb DHFR4.21
10bMtb DHFR10.59

Docking studies reveal that the thiazole sulfur forms H-bonds with Ile94 in Mtb DHFR, critical for inhibitory activity .

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